Desmethylcyproheptadine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N/c1-3-7-18-15(5-1)9-10-16-6-2-4-8-19(16)20(18)17-11-13-21-14-12-17/h1-10,21H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPJSDMJYRCDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C2C3=CC=CC=C3C=CC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50161418 | |
| Record name | Desmethylcyproheptadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14051-46-8 | |
| Record name | 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14051-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethylcyproheptadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014051468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethylcyproheptadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORCYPROHEPTADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DR55R4RJP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Contextualization of Desmethylcyproheptadine As a Key Metabolite of Cyproheptadine
Cyproheptadine (B85728) undergoes extensive metabolism in the body, primarily in the liver. One of the principal metabolic pathways is N-demethylation, a process that involves the removal of a methyl group from the nitrogen atom in the piperidine (B6355638) ring of the cyproheptadine molecule. This biotransformation is primarily catalyzed by the cytochrome P450 (CYP450) enzyme system, a superfamily of enzymes crucial for the metabolism of a vast array of xenobiotics, including many drugs. acs.org The product of this N-demethylation reaction is desmethylcyproheptadine, also known as norcyproheptadine.
Table 1: Key Compounds in the Metabolism of Cyproheptadine
| Compound Name | Role in Metabolism |
| Cyproheptadine | Parent drug |
| This compound | Primary metabolite formed via N-demethylation |
| Cytochrome P450 (CYP450) | Enzyme system responsible for N-demethylation |
| This compound-10,11-epoxide | Further metabolite of this compound |
Rationale for Dedicated Research on Desmethylcyproheptadine Beyond Its Parent Compound
Enzymatic Formation of this compound from Cyproheptadine
The initial step in the metabolism of cyproheptadine to this compound involves the removal of a methyl group from the nitrogen atom in the piperidine (B6355638) ring, a process known as N-demethylation.
Sequential Demethylation Preceding Other Biotransformations
Research suggests that the demethylation of cyproheptadine to this compound is a primary and often preceding step in a cascade of further metabolic changes. nih.gov Studies in rats have indicated that the formation of this compound occurs before subsequent epoxidation. nih.gov This sequential pathway highlights the importance of N-demethylation in initiating the biotransformation of cyproheptadine.
Subsequent Metabolic Transformations of this compound
Following its formation, this compound serves as a substrate for further enzymatic reactions, leading to the generation of other metabolites.
Formation of this compound-Epoxide (DMCPHepo)
A key subsequent metabolic step is the epoxidation of this compound to form this compound-epoxide (DMCPHepo). nih.govresearchgate.net This reaction involves the addition of an oxygen atom across the 10,11-double bond of the dibenzocycloheptene ring system. The formation of DMCPHepo from this compound has been observed in rat plasma following the administration of this compound. nih.gov
Role of Cytochrome P450 Isoforms in Epoxidation
The epoxidation of this compound is also catalyzed by cytochrome P450 enzymes. While the specific isoforms responsible for this particular transformation are a subject of ongoing research, it is known that CYP enzymes are central to the formation of epoxide metabolites from various drugs. The involvement of CYP enzymes in the epoxidation of the parent compound, cyproheptadine, to cyproheptadine-10,11-epoxide is well-established, suggesting a similar mechanism for its desmethylated metabolite. nih.gov
Identification of Other Oxidative Phase-I Metabolites
Beyond epoxidation, this compound can undergo further oxidative metabolism. One identified metabolite is N-desmethyl-2-hydroxycyproheptadine, indicating that aromatic hydroxylation can occur after N-demethylation. nih.gov The biotransformation of cyproheptadine in the fungus Cunninghamella elegans has revealed a number of oxidative metabolites, including hydroxylated and N-oxide derivatives, suggesting that similar pathways could exist for this compound in mammalian systems. nih.gov
An in-depth examination of the metabolic fate of this compound, a primary metabolite of the antihistamine Cyproheptadine, reveals significant variability across different biological systems. This article focuses exclusively on the biotransformation pathways of this compound, comparing its metabolic profiles in rodents and humans, and exploring alternative systems such as fungal metabolism.
Pharmacokinetic Characterization of Desmethylcyproheptadine and Its Metabolites
Absorption Dynamics and Systemic Exposure of Desmethylcyproheptadine
This compound (DMCPH) is a primary metabolite of cyproheptadine (B85728) (CPH). Following the intravenous administration of CPH in rat models, DMCPH appears in the plasma. Its concentrations are characterized as being both temporal and low. colab.wsnih.gov The systemic exposure to DMCPH is a direct consequence of the metabolism of its parent compound, CPH. colab.wsnih.gov Studies have shown that the demethylation of CPH to form DMCPH is a significant metabolic pathway, occurring before subsequent epoxidation. colab.wsnih.gov When DMCPH is administered intravenously itself, it leads to the formation of its metabolite, this compound-epoxide (DMCPH-epoxide), in the plasma. colab.wsnih.govnih.gov
Tissue Distribution and Accumulation Profiles
This compound exhibits a wide distribution throughout the body, characterized by a large volume of distribution. colab.wsnih.gov Research involving the administration of its parent compound, cyproheptadine, to pregnant rats provided specific insights into its organ-specific concentrations. In these studies, DMCPH was detected in a variety of maternal and fetal tissues. nih.gov
Tissue concentrations of DMCPH were generally found to be 3- to 10-fold higher in the dam compared to the fetus, with the exception of the pancreas and brain. nih.gov Notably, levels of CPH metabolites were higher in the fetal brain than in the maternal brain. nih.gov The highest concentrations of DMCPH were consistently observed in the lung tissue of the dams. nih.gov
Table 1: Organ-Specific Distribution of this compound (DMCPH) in Pregnant Rats Following Cyproheptadine Administration
| Tissue | Detected Presence of DMCPH | Concentration Notes |
|---|---|---|
| Lung | ✔ | Highest concentrations found here nih.gov |
| Liver | ✔ | Detected in both maternal and fetal tissue nih.gov |
| Kidney | ✔ | Detected in both maternal and fetal tissue nih.gov |
| Pancreas | ✔ | Detected in both maternal and fetal tissue nih.gov |
| Placenta | ✔ | Detected nih.gov |
| Fetal Brain | ✔ | Levels higher than in maternal brain nih.gov |
A key characteristic of this compound's metabolite, this compound-epoxide (DMCPH-epoxide), is its extensive and persistent distribution and accumulation in tissues. colab.wsnih.govinvivochem.com This persistence is notable, with the metabolite remaining in tissues for a longer duration than its plasma concentration profile would suggest. medchemexpress.com This prolonged presence in tissues may be linked to the reported toxicity of cyproheptadine in rats. colab.wsnih.govinvivochem.com Studies in young rats have demonstrated that significant quantities of DMCPH-epoxide can be detected in tissues 24 hours after administration of the parent compound. researchgate.net The sustained tissue levels suggest a gradual reflux of the metabolite from a tissue depot back into the systemic circulation. colab.wsnih.govinvivochem.comechemi.com
Elimination and Excretion Pathways
The elimination of this compound from plasma follows a biexponential pattern. colab.wsnih.gov Following intravenous administration of DMCPH, its concentration in the plasma declines in a manner that is accurately described by a biexponential equation. colab.wsnih.govnih.govresearchgate.net This type of kinetic model suggests a two-compartment model for the drug's distribution and elimination, involving a central compartment (plasma) and a peripheral compartment (tissues). The initial rapid decline in plasma concentration (alpha phase) reflects the distribution of the compound from the plasma into the tissues, while the slower decline (beta phase) represents the elimination of the compound from the body. nih.gov
Table 2: Pharmacokinetic Elimination Parameters for this compound
| Parameter | Description | Finding |
|---|---|---|
| Elimination Model | Mathematical model describing the rate of removal from plasma. | Biexponential colab.wsnih.govnih.govresearchgate.net |
| Plasma Concentration Profile | The change in concentration of the drug in plasma over time. | Characterized by a rapid distribution phase followed by a slower elimination phase nih.gov |
The primary route of excretion for this compound is through the urine, predominantly in the form of its metabolite, DMCPH-epoxide. colab.wsnih.gov Studies have shown that after administration, DMCPH is almost entirely excreted as DMCPH-epoxide in the urine, a process that can continue for an extended period. colab.wsnih.govinvivochem.com
The mean residence time of the epoxide metabolite, as calculated from urinary excretion data, is significantly longer than the residence time calculated from plasma concentration data. colab.wsnih.govinvivochem.com This discrepancy suggests a slow return of the metabolite from deep tissue compartments back into the circulation before it can be excreted by the kidneys. colab.wsnih.govinvivochem.comechemi.com In rat studies, the specific urinary metabolite was identified as 10,11-epoxythis compound, and it was found to constitute approximately 25% of an administered dose of cyproheptadine. researchgate.net
Mean Residence Times of Epoxidized Metabolites
The mean residence time (MRT) is a critical pharmacokinetic parameter that describes the average time a drug molecule and its metabolites remain in the body. Research into the epoxidized metabolites of this compound, primarily this compound-epoxide (DMCPHepo), has revealed significant findings regarding their persistence in biological systems.
Studies in rat models have been central to characterizing the MRT of these metabolites. Following the administration of cyproheptadine (CPH) and its primary metabolite this compound (DMCPH), investigators observed sustained plasma concentrations of DMCPHepo. nih.govcolab.ws A key finding from this research is the notable difference in the calculated MRT of epoxidized metabolites when measured from plasma data versus urinary excretion data. nih.govnih.gov
The mean residence times for these epoxidized metabolites, when estimated from urinary data, were found to be substantially longer than the MRTs calculated from plasma concentration data. nih.govcolab.ws This discrepancy suggests that plasma measurements alone may not fully capture the extent of the metabolites' persistence. Researchers have proposed two primary hypotheses for this observation:
A gradual reflux of the metabolites from a tissue depot back into the systemic circulation. nih.govcolab.ws
The presence of an interaction that causes a delay in the excretion of the metabolites into the urine. nih.govcolab.ws
This hypothesis is supported by findings that compounds related to this metabolic pathway have large volumes of distribution and that DMCPHepo, in particular, exhibits extensive and persistent distribution to tissues. nih.govcolab.ws The prolonged presence of DMCPHepo in tissues further corroborates the idea of a longer residence time than what is suggested by plasma concentrations alone. nih.govcolab.ws
The following table summarizes the comparative findings for the mean residence time of this compound's epoxidized metabolites.
| Parameter | Source of Estimation | Finding | Implication |
| Mean Residence Time (MRT) | Plasma Concentration Data | Shorter | Reflects clearance from central circulation. |
| Mean Residence Time (MRT) | Urinary Excretion Data | Significantly Longer nih.govcolab.ws | Suggests tissue sequestration and prolonged presence in the body. nih.govcolab.ws |
Pharmacological and Toxicological Research on Desmethylcyproheptadine
Mechanistic Studies of Cellular and Molecular Interactions
Effects on Neuroendocrine Regulation (e.g., Prolactin Release Inhibition)
Research into the neuroendocrine effects of Desmethylcyproheptadine has revealed direct actions on the pituitary gland. Studies have demonstrated that this compound, along with its parent compound cyproheptadine (B85728), can directly suppress the release of adrenocorticotrophin (ACTH) and β-lipotrophin/β-endorphin activity from the neurointermediate lobe of the rat pituitary gland when studied in vitro. nih.gov Interestingly, neither compound was found to affect the release of ACTH from the anterior pituitary gland. nih.gov The release of these hormones was stimulated by serotonin (B10506), but this stimulation was not influenced by the inhibitory action of this compound, suggesting its mechanism is independent of serotonin receptors in this context. nih.gov
The primary regulation of prolactin secretion from the anterior pituitary is predominantly inhibitory, controlled by dopamine (B1211576) released from the hypothalamus. nih.gov While this compound has established effects on other pituitary hormones, specific studies directly linking it to the inhibition of prolactin release are not extensively documented in the reviewed literature. The mechanisms governing prolactin secretion are complex, involving various factors beyond the dopaminergic pathway, but this compound's role within this specific axis remains an area for further investigation. nih.govyoutube.com
Modulation of Intracellular Ion Dynamics (e.g., Calcium Influx Blockade)
The modulation of intracellular ion dynamics, particularly calcium (Ca2+) influx, is a critical mechanism for many pharmacological agents. nih.gov Calcium channel blockers, for instance, prevent or reduce the opening of calcium channels, thereby lowering the influx of calcium into cells. scielo.brnih.gov This action leads to effects such as the relaxation of blood vessels and a reduction in heart rate. scielo.br The parent compound, cyproheptadine, is recognized for possessing calcium-channel blocking actions. invivochem.comnih.gov However, specific research detailing the direct effects of this compound on intracellular calcium dynamics or its potential activity as a calcium influx blocker has not been prominently featured in the available scientific literature. The study of such potential effects is essential for a complete understanding of its cellular impact. wikipedia.org
Distinction from Parent Compound's Receptor Affinities (e.g., serotonin, histamine (B1213489) receptors)
A crucial aspect of this compound's pharmacology is its distinct receptor binding profile compared to its parent compound, cyproheptadine. Cyproheptadine is a potent antagonist at both serotonin (specifically 5-HT2 receptors) and histamine (H1) receptors, which accounts for its primary therapeutic effects. invivochem.comunc.edu It competes with free histamine and serotonin for binding at these receptor sites. invivochem.com
In stark contrast, research indicates that this compound does not share this affinity. Studies have shown that it is not a significant serotonin or histamine antagonist. nih.gov This fundamental difference highlights the importance of metabolism in altering the pharmacological activity of a drug. While cyproheptadine's clinical profile is defined by its interaction with serotonergic and histaminergic systems, its metabolite, this compound, exhibits its biological effects through different mechanisms.
| Receptor Target | Cyproheptadine Affinity | This compound Affinity |
| Serotonin Receptors (e.g., 5-HT2) | Potent Antagonist invivochem.comunc.edu | Not a significant antagonist nih.gov |
| Histamine H1 Receptors | Potent Antagonist invivochem.comunc.edu | Not a significant antagonist nih.gov |
Investigative Studies on Diabetogenic Potential and Pancreatic Toxicity
Investigations into the metabolic effects of cyproheptadine and its metabolites have uncovered a significant diabetogenic potential, primarily driven by direct toxicity to pancreatic β-cells.
Inhibition of Insulin (B600854) Synthesis and Release
This compound plays a critical role in the pancreatic toxicity observed with cyproheptadine administration. Research demonstrates that this compound is a potent inhibitor of (pro)insulin synthesis. nih.gov In studies using isolated rat pancreatic islets, this compound was found to be approximately 10 times more potent than its parent compound, cyproheptadine, at inhibiting hormone synthesis. nih.gov This inhibitory action appears to be specific to (pro)insulin, as the synthesis of other islet proteins was not similarly affected. nih.gov
Conversely, while this compound also inhibits glucose-stimulated insulin secretion, it is less potent in this regard than cyproheptadine. nih.govnih.gov This differential activity suggests that the metabolites are primarily responsible for the insulin depletion seen in animals, whereas the parent drug is more effective at acutely blocking insulin release. nih.govnih.gov The potent inhibition of insulin synthesis is considered a key factor in the depletion of pancreatic insulin stores. nih.gov
| Compound | Relative Potency in Inhibiting Insulin Synthesis (vs. Cyproheptadine) | Potency in Inhibiting Insulin Release (vs. Cyproheptadine) |
| This compound | ~10x more potent nih.gov | Less potent nih.govnih.gov |
| Cyproheptadine-epoxide | ~4x more potent nih.gov | Less potent nih.gov |
| This compound-epoxide | ~22x more potent nih.gov | Less potent nih.gov |
Impact on Pancreatic Beta-Cell Morphology and Function (e.g., vacuole formation, degranulation)
The inhibition of insulin synthesis and release by this compound and related metabolites leads to significant morphological and functional changes in pancreatic β-cells. Chronic exposure to compounds that are structurally related to cyproheptadine has been shown to induce the formation of vacuoles in pancreatic β-cells in rats. invivochem.com This vacuolation is a sign of cellular injury. e-dmj.org
Furthermore, the potent inhibition of insulin synthesis leads to a marked reduction in the number of insulin granules within the β-cells, a process known as degranulation. e-dmj.orgnih.gov Ultrastructural studies of β-cells affected by similar toxic compounds have revealed vesiculation of the Golgi complex, which is critical for processing and packaging insulin into granules. e-dmj.org This disruption in the insulin production pathway results in the depletion of insulin stores and is a hallmark of the compound's pancreatic toxicity. nih.gov This loss of β-cell function and identity, characterized by degranulation and the expression of progenitor cell markers, is a feature of β-cell stress and failure.
Contribution of this compound-Epoxide to Pancreatic Toxicity
The metabolic transformation of cyproheptadine leads to the formation of several metabolites, including this compound-epoxide (DMCPH epoxide), which plays a significant role in the observed pancreatic toxicity. oup.comresearchgate.net Research has identified that while cyproheptadine itself can induce diabetogenic effects in rodents, its metabolites are more potent inhibitors of insulin synthesis. oup.comresearchgate.net The order of potency for the inhibition of insulin synthesis has been established as: this compound epoxide > this compound > cyproheptadine epoxide > cyproheptadine. oup.comresearchgate.net
This potent effect on insulin synthesis contributes to the diabetogenic characteristics observed following the administration of cyproheptadine in animal models. oup.com The pancreatic toxicity is also subject to species-specific differences in metabolism. For instance, this compound epoxide is a major metabolite found in rats, which correlates with the compound's pancreatic toxicity in this species. Conversely, this metabolite was reportedly not detected in human urine after cyproheptadine administration, suggesting a different metabolic pathway and a potential explanation for the species-selective toxicity. oup.com The stability of the epoxide metabolite is also a contributing factor; it is notably resistant to hydrolysis by epoxide hydrolases in rats, leading to its accumulation and prolonged biological activity.
Application of In Vitro Models for Toxicity Assessment (e.g., RINm5F cells)
To investigate the mechanisms of pancreatic toxicity, researchers have utilized in vitro models that recapitulate the effects observed in vivo. oup.com Cultured rat pancreatic islets and rat-derived insulin-producing cell lines, most notably RINm5F cells, have been extensively used for this purpose. oup.comresearchgate.net These cellular models allow for the direct assessment of the effects of cyproheptadine and its metabolites on pancreatic β-cell function. oup.com
Studies using RINm5F cells have confirmed the inhibitory effects of these compounds on insulin levels in a concentration-dependent manner. oup.com This in vitro system has proven to be a reliable and predictive tool, with results correlating to the diabetogenic effects seen in animal studies. researchgate.net The RINm5F cell insulin assay has been instrumental in distinguishing the toxic potential of various related compounds, establishing it as a valuable high-throughput screening method to identify compounds lacking diabetogenic potential. researchgate.net The use of such cell-based models is crucial for understanding homeostatic imbalances and cytotoxicity, which are key endpoints in toxicity testing. nih.gov
Comparative Pharmacological and Toxicological Profiling with Cyproheptadine
Assessment of Relative Biological Activity
A comparative analysis of this compound and its parent compound, cyproheptadine, reveals significant differences in their biological activities, particularly concerning pancreatic function. While cyproheptadine is more potent than its metabolites at inhibiting glucose-stimulated insulin release, the metabolites, including this compound and its epoxide form, are considerably more potent at inhibiting insulin synthesis. oup.comresearchgate.net This distinction is critical for understanding the toxicological profile of the metabolites.
Furthermore, research has shown that this compound is as effective as cyproheptadine in inhibiting glucose-stimulated insulin release in vitro. oup.com Both compounds have also been shown to directly suppress the release of adrenocorticotrophin (ACTH) and beta-lipotrophin/beta-endorphin activity from the neurointermediate lobe of the rat pituitary gland in vitro. nih.gov
| Compound | Relative Potency in Inhibiting Insulin Synthesis | Relative Potency in Inhibiting Glucose-Stimulated Insulin Release |
|---|---|---|
| This compound-Epoxide (DMCPH epoxide) | Highest | Less potent than Cyproheptadine |
| This compound (DMCPH) | High | Less potent than Cyproheptadine |
| Cyproheptadine-Epoxide (CPH epoxide) | Moderate | Less potent than Cyproheptadine |
| Cyproheptadine (CPH) | Lowest | Highest |
This table summarizes the relative potencies of cyproheptadine and its metabolites based on findings that metabolites are more potent in inhibiting insulin synthesis, while the parent compound is more potent in inhibiting insulin release. oup.comresearchgate.net
Differentiation of Therapeutic and Adverse Effects
A key differentiation between cyproheptadine and its metabolite this compound lies in their therapeutic versus adverse effects. Cyproheptadine's primary therapeutic actions are as an antihistamine and antiserotonin agent. oup.com In contrast, its metabolite, this compound, is virtually devoid of these therapeutic antihistaminergic or antiserotonergic effects. oup.comoup.com
Despite lacking the therapeutic activity of the parent drug, this compound retains significant biological activity related to adverse effects. oup.com Specifically, it is as active as cyproheptadine in inhibiting insulin synthesis, a key mechanism in its pancreatic toxicity. oup.comoup.com This demonstrates a clear separation where the desired therapeutic properties are lost during metabolism, but the capacity to induce adverse toxic effects on the pancreas is retained and even enhanced. oup.comresearchgate.net
Structure-Activity Relationship (SAR) Studies Related to this compound
Structural Features Governing Metabolic Conversion and Epoxide Formation
The metabolic conversion of cyproheptadine into its various metabolites, including this compound and the subsequent this compound-epoxide, is governed by its distinct chemical structure. Cyproheptadine is a tricyclic compound characterized by a benzocycloheptene (B12447271) structure. oup.comnih.gov The key metabolic reactions involve the N-demethylation of the piperidine (B6355638) ring to form this compound and the oxidation of the olefinic double bond in the central seven-membered ring to form an epoxide. medchemexpress.com
This epoxidation is catalyzed by cytochrome P450 (CYP) enzymes in the liver. The formation of the stable 10,11-epoxide is a critical step in the toxification pathway. researchgate.net The tricyclic amine structure is susceptible to this olefin oxidation. The unusual stability of the resulting epoxide metabolite in certain species, like rats, where it resists hydrolysis, is a crucial structural and metabolic feature that leads to its accumulation and species-specific pancreatic toxicity.
Correlation of Structural Modifications with Observed Toxicities
The toxicity of this compound (DMCPH) is intrinsically linked to its chemical structure, which is derived from its parent compound, Cyproheptadine (CPH). Research into the structure-toxicity relationships of CPH and its metabolites reveals that specific structural modifications significantly alter their toxicological profiles, particularly concerning pancreatic β-cell function. oup.comresearchgate.net
The metabolism of Cyproheptadine involves two primary transformations: N-demethylation to form this compound, and epoxidation of the dibenzocycloheptene ring. colab.wsnih.gov The interplay of these modifications directly correlates with the observed toxic effects on insulin synthesis and release. oup.com
A key finding is that while this compound is substantially less potent in terms of the therapeutic antihistaminergic and antiserotonergic effects of Cyproheptadine, it retains significant activity in inhibiting insulin synthesis. oup.com This suggests that the N-methyl group of Cyproheptadine is not a critical structural feature for this particular toxicological endpoint.
Interestingly, the structural requirements for inhibiting insulin synthesis differ from those for inhibiting glucose-stimulated insulin release. Cyproheptadine itself is more potent than its metabolites, including DMCPH, at inhibiting glucose-stimulated insulin release. oup.com This highlights how distinct structural features can govern different aspects of toxicity within the same class of compounds.
Species-specific differences in metabolism also play a crucial role in the manifestation of toxicity. For instance, rats are known to readily form the DMCPH epoxide metabolite, a potent inhibitor of insulin synthesis. oup.comoup.com Conversely, this highly toxic metabolite was not detected in human urine following the administration of Cyproheptadine, which may account for the observed variations in pancreatic toxicity between species. oup.comoup.com
The following tables summarize the relationship between the structural modifications of Cyproheptadine metabolites and their effects on pancreatic β-cell toxicity.
Table 1: Comparative Toxicity of Cyproheptadine and its Metabolites on Pancreatic β-Cells
This interactive table outlines the relative potencies of Cyproheptadine and its metabolites in producing specific toxic effects on pancreatic β-cells.
| Compound | Inhibition of Insulin Synthesis (Rank Order of Potency) | Inhibition of Glucose-Stimulated Insulin Release |
| This compound epoxide (DMCPH epoxide) | 1 (Most Potent) | Less potent than CPH |
| This compound (DMCPH) | 2 | Less potent than CPH |
| Cyproheptadine epoxide (CPH epoxide) | 3 | Less potent than CPH |
| Cyproheptadine (CPH) | 4 (Least Potent) | More potent than its metabolites |
| Data sourced from a study on the diabetogenic effects of tricyclic compounds related to Cyproheptadine. oup.com |
Table 2: Structure-Toxicity Relationship of Cyproheptadine Metabolites
This interactive table details the specific structural changes from the parent compound and the corresponding impact on toxicity related to insulin synthesis.
| Compound | Structural Modification from Parent (Cyproheptadine) | Impact on Toxicity (Inhibition of Insulin Synthesis) |
| This compound (DMCPH) | Removal of the N-methyl group. | More potent than Cyproheptadine. oup.com |
| Cyproheptadine epoxide (CPH epoxide) | Addition of an epoxide group at the 10,11-position. | More potent than Cyproheptadine. oup.com |
| This compound epoxide (DMCPH epoxide) | Removal of the N-methyl group and addition of an epoxide group. | Most potent inhibitor among the metabolites. oup.com |
Analytical Methodologies for Desmethylcyproheptadine Research
Validation of Analytical Methods in Biological Matrices
The validation of bioanalytical methods is fundamental to ensure the reliability, accuracy, and precision of quantitative data for drug metabolites in biological samples. bioanalysis-zone.com For Desmethylcyproheptadine, the primary metabolite of Cyproheptadine (B85728), robust analytical methods are essential for pharmacokinetic and metabolic studies. The validation process establishes the performance characteristics of the method, ensuring it is suitable for its intended purpose. japsonline.com While specific validation reports solely for this compound are not extensively detailed in publicly available literature, the validation parameters are well-established based on regulatory guidelines and are demonstrated in methods developed for the parent drug, Cyproheptadine, which are applicable to its metabolites. bioanalysis-zone.comijper.org
A typical validation for an analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), to quantify this compound in matrices like plasma, urine, or tissue would encompass the following parameters: japsonline.com
Selectivity and Specificity: This ensures that the method can differentiate and quantify this compound without interference from endogenous components in the biological matrix or other related substances, including the parent drug Cyproheptadine and its other metabolites. japsonline.com For instance, in methods developed for Cyproheptadine, specificity is confirmed by the absence of interfering peaks at the retention time of the analyte in blank samples. brieflands.com
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. japsonline.com These are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), and across different days (inter-day) and within the same day (intra-day). For Cyproheptadine methods, intra-day and inter-day precision are generally required to be within a relative standard deviation (%RSD) of less than 15%. ijper.orgepa.gov
Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship is established by analyzing a series of standards over a specified concentration range. For Cyproheptadine, methods have demonstrated linearity with correlation coefficients (r²) greater than 0.99. ijper.orgnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. nih.gov For sensitive LC-MS/MS methods used for Cyproheptadine, LOQs can be in the low ng/mL range, such as 0.98 ng/mL. nih.govresearchgate.net
Recovery: This parameter evaluates the efficiency of the extraction process used to isolate this compound from the complex biological matrix. Consistent and high recovery is crucial for accurate quantification. Liquid-liquid extraction (LLE) techniques used for Cyproheptadine have shown recoveries exceeding 99%. ijper.org
Stability: The stability of this compound in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. researchgate.net
The following table summarizes typical validation parameters for bioanalytical methods used for Cyproheptadine, which would be analogous for this compound.
| Validation Parameter | Typical Acceptance Criteria/Value | Description |
| Linearity (r²) | > 0.99 | Demonstrates a proportional response of the method to the analyte concentration. ijper.orgnih.gov |
| Accuracy | 85-115% of nominal concentration (80-120% for LLOQ) | Closeness of the measured concentration to the true concentration. |
| Precision (%RSD) | < 15% (< 20% for LLOQ) | Degree of scatter between a series of measurements. ijper.orgepa.gov |
| Recovery | Consistent and reproducible | Efficiency of the analyte extraction from the biological matrix. ijper.org |
| Selectivity | No significant interference at the analyte's retention time | Ability to measure the analyte in the presence of other components. brieflands.com |
| Stability | Analyte concentration within ±15% of initial value | Stability under various storage and handling conditions. researchgate.net |
Quantitative and Qualitative Analytical Approaches in Metabolomics Studies
Quantitative Analysis
The primary goal of quantitative analysis is to determine the exact concentration of this compound in biological fluids. This is essential for pharmacokinetic analysis, which studies the absorption, distribution, metabolism, and excretion of a drug and its metabolites. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the cornerstone techniques for this purpose due to their high sensitivity and specificity. nih.govnih.gov
An LC-MS/MS method for quantifying this compound would typically involve:
Sample Preparation: Extraction of the metabolite from the biological matrix (e.g., plasma or urine) using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove proteins and other interfering substances. ijper.orgbrieflands.com
Chromatographic Separation: The extract is injected into an HPLC system, where this compound is separated from other components on a chromatographic column (e.g., a C18 column). ijper.org
Mass Spectrometric Detection: The separated metabolite enters the mass spectrometer. For quantification, Multiple Reaction Monitoring (MRM) is commonly used. In this mode, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This highly selective process allows for accurate quantification even at very low concentrations. nih.govresearchgate.net
The table below outlines a hypothetical quantitative approach for this compound based on common LC-MS/MS methods for related compounds.
| Step | Technique | Description |
| Extraction | Liquid-Liquid Extraction (LLE) | Isolates the analyte from plasma or urine using an organic solvent. ijper.orgnih.gov |
| Separation | HPLC with C18 column | Separates this compound from other sample components based on polarity. ijper.org |
| Detection | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and sensitivity for detecting and quantifying the analyte. nih.gov |
| Quantification Mode | Multiple Reaction Monitoring (MRM) | A specific precursor-to-product ion transition is monitored for precise measurement. researchgate.net |
Qualitative Analysis in Metabolomics
Qualitative analysis in metabolomics focuses on identifying the presence of metabolites and elucidating their structures. In drug development, this approach is used to discover all potential metabolites of a parent drug. This compound would be identified as a product of the N-demethylation of Cyproheptadine. nih.gov
Untargeted metabolomics approaches are often employed for this purpose. In such studies, a biological sample is analyzed, typically by high-resolution mass spectrometry (HRMS), to generate a comprehensive profile of all detectable metabolites. The process involves:
Data Acquisition: A full-scan mass spectrum of the sample is acquired, capturing all ions within a broad mass range.
Metabolite Identification: The accurate mass measurement from HRMS allows for the prediction of the elemental composition of unknown compounds. By comparing the mass of a detected feature to the theoretical mass of potential Cyproheptadine metabolites, this compound can be putatively identified. Its identity is then confirmed by comparing its fragmentation pattern (MS/MS spectrum) and chromatographic retention time with that of a reference standard. researchgate.net
Qualitative analysis is crucial for building a complete picture of a drug's biotransformation. For Cyproheptadine, such studies have identified not only this compound but also other metabolites formed through oxidation and epoxidation, providing insight into the enzymatic pathways involved in its metabolism. researchgate.netnih.gov
Drug Drug Interactions Involving Desmethylcyproheptadine
Pharmacokinetic Interactions with Co-administered Compounds
Pharmacokinetic drug-drug interactions can alter the concentration of a drug in the body, potentially leading to therapeutic failure or toxicity. The following sections explore the effects of co-administered compounds on the plasma levels of desmethylcyproheptadine and its further metabolism.
Effects on this compound Plasma Levels
Direct clinical or preclinical studies specifically investigating the effect of co-administered drugs on the plasma concentrations of this compound are limited in the publicly available scientific literature. However, insights can be drawn from studies on the metabolism of its parent drug, cyproheptadine (B85728).
Cyproheptadine undergoes N-demethylation to form this compound. This metabolic step is a critical determinant of the circulating levels of the metabolite. Therefore, any co-administered drug that inhibits or induces the enzymes responsible for this N-demethylation process would be expected to alter this compound plasma levels.
One preclinical study in rats investigated the effects of general inhibitors of drug metabolism, SKF-525A and 3,5-diethoxycarbonyl-2,6-dimethyl-4-ethyl-1,4-dihydropyridine (DDEP), on the biotransformation of cyproheptadine. The administration of these inhibitors led to a significant, tenfold increase in the plasma concentration of the parent drug, cyproheptadine. Interestingly, the levels of this compound remained unchanged, while the concentration of the downstream metabolite, this compound-10,11-epoxide, was significantly lower nih.gov. This suggests that the N-demethylation pathway forming this compound may be less susceptible to inhibition by these specific agents compared to the subsequent epoxidation step.
Table 1: Effect of Metabolic Inhibitors on Cyproheptadine and its Metabolites in Rats nih.gov
| Compound Administered | Change in Cyproheptadine Levels | Change in this compound Levels | Change in this compound-10,11-epoxide Levels |
| SKF-525A | 10-fold increase | No change | Significantly lower |
| DDEP | Similar results to SKF-525A | No change | Significantly lower |
Influence on Metabolite Formation (e.g., this compound-Epoxide)
This compound is further metabolized, primarily through epoxidation, to form this compound-10,11-epoxide nih.gov. As this is a key elimination pathway for this compound, any interference with this process can have significant pharmacokinetic consequences.
The aforementioned study in rats demonstrated that the metabolic inhibitors SKF-525A and DDEP significantly reduced the formation of this compound-10,11-epoxide nih.gov. This indicates that co-administration of drugs that inhibit the enzymes responsible for the epoxidation of this compound could lead to an accumulation of this compound. Such an interaction would increase the exposure to this active metabolite, potentially enhancing both its therapeutic and adverse effects.
Role of this compound in Modulating Drug-Metabolizing Enzymes
Beyond being a substrate for metabolic enzymes, drugs and their metabolites can also act as inhibitors or inducers of these enzymes, leading to interactions with other co-administered medications. This section explores the potential of this compound to modulate the activity of drug-metabolizing enzymes.
Enzyme Induction and Inhibition Potentials
There is a notable lack of direct in vitro or in vivo studies specifically designed to evaluate the enzyme induction or inhibition potential of this compound. Standard preclinical assessments involve incubating the compound with human liver microsomes or hepatocytes to determine its ability to increase the expression (induction) or block the activity (inhibition) of key drug-metabolizing enzymes nih.govxenotech.com. Without such specific data for this compound, its potential to act as a perpetrator in drug-drug interactions remains largely uncharacterized.
Interaction with Cytochrome P450 Systems
The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast number of drugs. Identifying which specific CYP isoforms are involved in the metabolism of a compound and whether that compound can inhibit or induce these enzymes is fundamental to predicting drug-drug interactions.
While the specific CYP enzymes responsible for the N-demethylation of cyproheptadine to this compound and the subsequent epoxidation of this compound have not been definitively identified in the available literature, studies on the metabolism of other drugs with similar chemical structures often point to the involvement of major CYP isoforms such as CYP3A4, CYP2D6, and members of the CYP2C family researchgate.netmdpi.com. A study utilizing a fungal model for drug metabolism suggested that the metabolism of cyproheptadine, which includes the formation of this compound, is catalyzed by cytochrome P450 monooxygenases nih.gov. The formation of cyproheptadine metabolites in this model was inhibited by known CYP inhibitors such as metyrapone, proadifen, and 1-aminobenzotriazole (B112013) nih.gov.
Without specific reaction phenotyping studies for this compound using human-derived in vitro systems, it is not possible to definitively state which CYP enzymes are involved in its metabolism or if it has any significant inhibitory or inductive effects on these enzymes.
Table 2: Common Cytochrome P450 Enzymes and their Functions
| CYP Isoform | Common Substrates | Common Inhibitors | Common Inducers |
| CYP1A2 | Caffeine, Theophylline | Ciprofloxacin, Fluvoxamine | Smoking, Omeprazole |
| CYP2C9 | Warfarin, Ibuprofen | Fluconazole, Amiodarone | Rifampin, Phenobarbital |
| CYP2C19 | Omeprazole, Clopidogrel | Fluoxetine, Fluvoxamine | Rifampin, Carbamazepine |
| CYP2D6 | Codeine, Metoprolol | Bupropion, Quinidine | (No known potent inducers) |
| CYP3A4/5 | Atorvastatin, Sildenafil | Ketoconazole, Ritonavir | Rifampin, St. John's Wort |
Clinical and Pre-clinical Significance of Interactions
Currently, there is a lack of specific clinical or preclinical studies that have directly assessed the significance of drug-drug interactions involving this compound. The available data, primarily from studies on the parent compound, suggest that there is a potential for interactions. For instance, the inhibition of this compound's metabolism could lead to its accumulation, which may be of clinical relevance given its pharmacological activity. However, without dedicated studies, the precise clinical implications remain speculative.
Future Research Directions and Translational Perspectives
Advanced Mechanistic Elucidation of Desmethylcyproheptadine-Mediated Toxicity
The biotransformation of cyproheptadine (B85728) leads to the formation of several metabolites, including this compound (DMCPH) and its subsequent epoxide, this compound-10,11-epoxide (DMCPH-epoxide). researchgate.netnih.govnih.gov Preclinical evidence suggests that these metabolites, rather than the parent drug alone, may be responsible for certain toxic effects, such as pancreatic insulin (B600854) loss observed in rats. nih.gov The formation of reactive intermediates, particularly epoxides, is a critical area for future toxicological research. researchgate.net
Future research should focus on the following areas:
Identification of Reactive Intermediates: While the 10,11-epoxide is a known metabolite, further studies using techniques like mass spectrometry are needed to fully characterize all potential reactive intermediates formed during the metabolism of DMCPH. researchgate.net These short-lived, high-energy molecules are often the primary drivers of cellular toxicity. libretexts.org
Mechanism of Cellular Damage: Investigations should aim to clarify how these intermediates interact with cellular macromolecules. This includes studying the formation of DNA and protein adducts, the induction of oxidative stress, and the disruption of critical cellular pathways that could lead to organ-specific toxicity. nih.gov
Role of Specific Enzymes: Elucidating the specific cytochrome P450 (CYP) isoenzymes responsible for the N-demethylation of cyproheptadine to DMCPH and the subsequent epoxidation to DMCPH-epoxide is crucial. researchgate.net This knowledge could help predict inter-individual differences in toxicity risk based on genetic polymorphisms in drug-metabolizing enzymes.
A proposed pathway for future investigation into the bioactivation and toxicity of this compound is outlined below.
| Step | Process | Key Research Question | Potential Methodologies |
| 1 | N-Demethylation | Which specific CYP enzymes convert Cyproheptadine to this compound? | In vitro assays with recombinant human enzymes. |
| 2 | Epoxidation | What is the primary enzymatic pathway for the formation of DMCPH-epoxide from DMCPH? | Incubations with human liver microsomes and specific CYP inhibitors. |
| 3 | Formation of Reactive Intermediates | Does the metabolism of DMCPH generate other reactive species besides the known epoxide? | Trapping experiments with nucleophiles like glutathione (B108866) followed by mass spectrometry analysis. |
| 4 | Covalent Binding | To what extent do these intermediates bind to cellular proteins and DNA? | In vitro studies using radiolabeled DMCPH with liver microsomes and macromolecules. |
| 5 | Cellular Toxicity | What are the downstream consequences of covalent binding (e.g., enzyme inhibition, organelle dysfunction)? | Cell-based assays measuring mitochondrial function, oxidative stress, and apoptosis in relevant cell lines (e.g., pancreatic islet cells). |
Exploration of this compound as a Biomarker for Cyproheptadine Exposure or Response
The measurement of drug metabolites in biological fluids can serve as a valuable biomarker for drug exposure, metabolic phenotype, and potentially, clinical response or toxicity. Given that this compound is a major metabolite of cyproheptadine, its pharmacokinetic profile is of significant interest. nih.govnih.govnih.gov Studies in rats have shown that after administration of cyproheptadine, DMCPH is formed, which is then further metabolized to DMCPH-epoxide, a compound that is extensively distributed to tissues and persists for a long time. nih.gov
Future research should aim to:
Develop Robust Bioanalytical Methods: Establishing and validating sensitive and specific assays (e.g., LC-MS/MS) for the simultaneous quantification of cyproheptadine, DMCPH, and DMCPH-epoxide in human plasma, urine, and other relevant matrices is a prerequisite for clinical studies.
Conduct Human Pharmacokinetic Studies: Detailed pharmacokinetic studies in diverse human populations are needed to understand the variability in the rate and extent of DMCPH formation. These studies should aim to establish the typical concentration ranges and half-lives of both the parent drug and its key metabolites.
Correlate Metabolite Levels with Clinical Outcomes: The ultimate goal is to investigate the relationship between the concentrations of DMCPH or the ratio of metabolite to parent drug (Metabolic Ratio) and the therapeutic or adverse effects of cyproheptadine. This could help in personalizing therapy by identifying patients who may be rapid or poor metabolizers.
| Parameter | Finding in Rat Models | Future Direction in Human Studies |
| Primary Metabolites | This compound (DMCPH), Cyproheptadine Epoxide (CPHepo), this compound-epoxide (DMCPHepo). nih.gov | Confirm and quantify the primary metabolic pathways in humans. |
| Metabolic Sequence | Demethylation of CPH to DMCPH largely occurs prior to epoxidation. nih.gov | Verify the dominant metabolic sequence and assess inter-individual variability. |
| Tissue Distribution | DMCPHepo shows extensive and persistent distribution to tissues. nih.gov | Investigate the distribution of metabolites in humans and its correlation with site-specific effects or toxicities. |
| Excretion | Metabolites are almost entirely excreted as DMCPHepo in urine over a long period. nih.gov | Characterize the urinary excretion profile of DMCPH and its derivatives as a potential non-invasive biomarker of exposure. |
Translational Research from Pre-clinical Models to Human Clinical Implications
Translating pre-clinical findings on drug metabolites into clinically relevant knowledge is a significant challenge in drug development. nih.gov For this compound, the key translational goals are to better predict its potential for toxicity in humans and to explore any novel therapeutic applications. This requires bridging the gap between basic laboratory research and clinical studies. mdpi.comyoutube.com
Future translational research efforts should include:
Development of Advanced In Vitro Models: Traditional 2D cell cultures and animal models often fail to accurately predict human toxicity. nih.govnih.gov There is a critical need to develop and utilize advanced, human-relevant in vitro systems. These could include 3D liver spheroids, organ-on-a-chip platforms, and models derived from human induced pluripotent stem cells (iPSCs). mdpi.comaltex.org Such models would allow for more accurate investigation of DMCPH-mediated bioactivation and toxicity in a human-specific context.
In Silico Modeling: Computational and systems pharmacology approaches can be used to model the pharmacokinetic and pharmacodynamic properties of this compound. These models can help predict human exposure levels and identify potential drug-drug interactions, guiding the design of future clinical investigations.
Biomarker Qualification: For this compound to be used as a clinical biomarker, its utility must be rigorously validated. fda.gov This involves demonstrating that its levels reliably correlate with drug exposure, efficacy, or the risk of adverse events in human subjects. This process is resource-intensive and requires collaboration between academic researchers, industry, and regulatory agencies.
By focusing on these targeted areas of research, the scientific community can move beyond viewing this compound as a mere byproduct of cyproheptadine metabolism and begin to understand its distinct role in toxicology and pharmacology, ultimately leading to improved clinical outcomes.
Q & A
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?
- Methodology : Implement quality control (QC) protocols: track reaction temperature (±2°C), solvent purity (HPLC-grade), and catalyst lot numbers. Use design of experiments (DoE) to optimize reaction conditions (e.g., time, pH). Archive aliquots from each batch for retrospective analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
